

# Application Notes & Protocols: In Vitro Kinase Assay

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## Compound of Interest

Compound Name: EML734

Cat. No.: B15584676

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Topic: LanthaScreen™ Eu Kinase Binding Assay for In Vitro Kinase Activity

Audience: Researchers, scientists, and drug development professionals.

## Introduction:

In vitro kinase assays are fundamental tools for studying the activity of kinases, enzymes that are crucial in cellular signal transduction.<sup>[1]</sup> These assays allow for the detailed characterization of kinase activity, the screening of potential inhibitors, and the determination of key kinetic parameters in a controlled, cell-free environment.<sup>[1]</sup> Kinases are significant targets for drug discovery, particularly in the fields of oncology and immunology.<sup>[1]</sup> The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence-based method that measures the binding of a kinase inhibitor to the ATP-binding site of a kinase. This assay is a powerful tool for identifying and characterizing kinase inhibitors.

## Data Presentation

Table 1: Representative IC<sub>50</sub> Values for Kinase Inhibitors

Kinase Target	Inhibitor	Reported IC <sub>50</sub> (nM)	Assay Conditions
ALK	Ceritinib	0.15	5 nM ALK, 10 $\mu$ M peptide, 100 $\mu$ M ATP
ALK	Ceritinib	0.036	1.25 nM ALK, 10 $\mu$ M peptide, 100 $\mu$ M ATP
RET	Selpercatinib	0.11	2.5 nM RET, 1 $\mu$ M peptide, 100 $\mu$ M ATP

Data is representative and compiled from various sources for illustrative purposes.[\[2\]](#)

## Experimental Protocols

### 1. Principle of the LanthaScreen™ Eu Kinase Binding Assay

The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. It utilizes a europium (Eu)-labeled anti-tag antibody that binds to the kinase of interest and a fluorescently labeled ATP-competitive kinase inhibitor (tracer). When the tracer is bound to the kinase, the Eu-labeled antibody and the tracer are in close proximity, allowing for FRET to occur upon excitation of the europium. A test compound that is a kinase inhibitor will compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.

### 2. Materials and Reagents

- Purified Kinase (e.g., His-tagged ALK, GST-tagged RET)
- Eu-labeled Anti-Tag Antibody (e.g., Eu-anti-His, Eu-anti-GST)
- LanthaScreen™ Kinase Tracer (specific for the kinase of interest)
- Test Compounds (potential kinase inhibitors)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
- ATP (for competition assays)
- 384-well microplates (low volume, black)

- Plate reader capable of time-resolved fluorescence detection

### 3. Experimental Procedure

#### a. Reagent Preparation:

- Kinase Solution: Dilute the purified kinase to a 2X final concentration in kinase buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.
- Antibody/Tracer Solution: Prepare a 2X mixture of the Eu-labeled antibody and the LanthaScreen™ tracer in kinase buffer. The optimal concentrations of each should be determined based on the manufacturer's guidelines.
- Test Compound Dilutions: Prepare serial dilutions of the test compounds in kinase buffer at a 4X final concentration.

#### b. Assay Protocol:

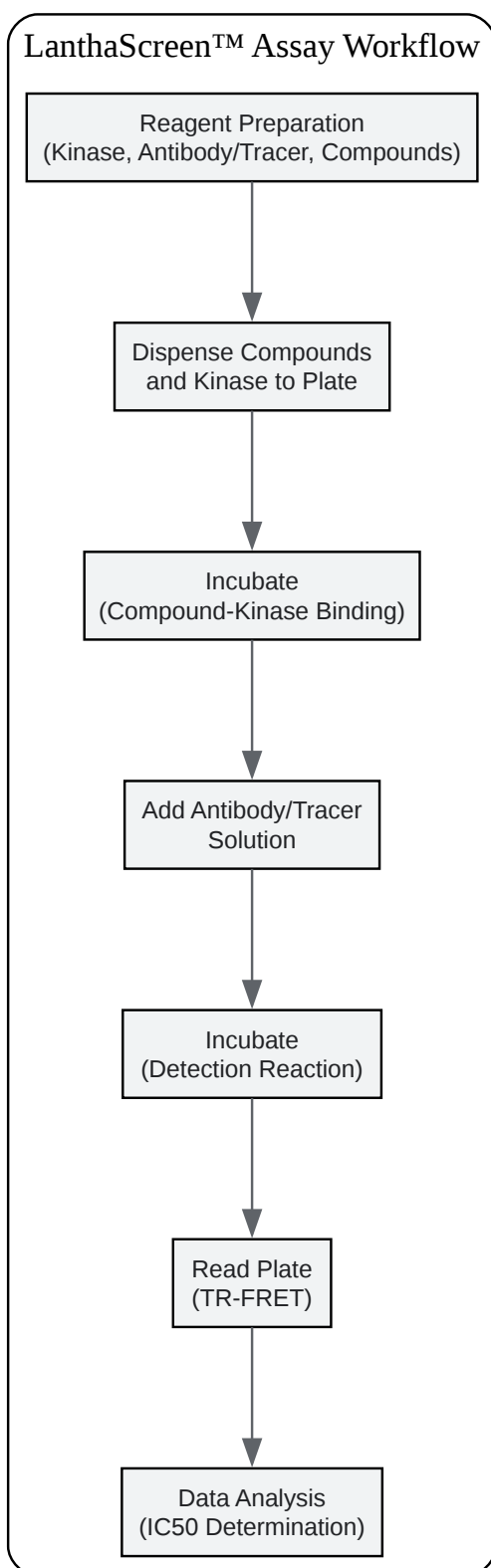
- Add 2.5 µL of the 4X test compound dilutions to the wells of a 384-well plate.
- Add 2.5 µL of the 2X kinase solution to each well.
- Mix the plate gently and incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.
- Add 5 µL of the 2X antibody/tracer solution to each well to initiate the detection reaction. The final volume in each well is 10 µL.
- Incubate the plate for 60 minutes at room temperature, protected from light.
- Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium).

#### c. Data Analysis:

- Calculate the emission ratio (665 nm / 615 nm) for each well.

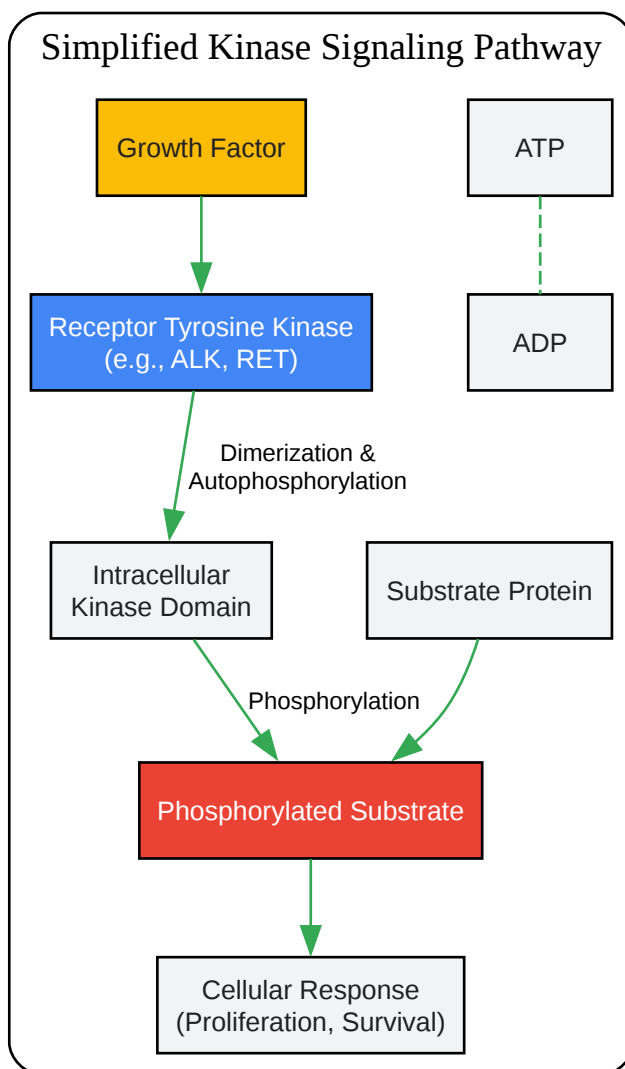
- Plot the emission ratio against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the  $IC_{50}$  value for each compound.

## Visualizations



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Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay.



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## References

- 1. benchchem.com [benchchem.com]
- 2. LIMS-Kinase provides sensitive and generalizable label-free in vitro measurement of kinase activity using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

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